molecular formula C9H16N2O3S B1504951 Boc-L-thz-NH2

Boc-L-thz-NH2

Cat. No.: B1504951
M. Wt: 232.3 g/mol
InChI Key: OXGKKJVYQKKOIS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-thz-NH2 is a useful research compound. Its molecular formula is C9H16N2O3S and its molecular weight is 232.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.3 g/mol

IUPAC Name

tert-butyl (4R)-4-carbamoyl-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C9H16N2O3S/c1-9(2,3)14-8(13)11-5-15-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)/t6-/m0/s1

InChI Key

OXGKKJVYQKKOIS-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C(=O)N

sequence

X

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-t-Butyl thiazolidine-3,4-dicarboxylate (2.0 g) was dissolved in tetrahydrofuran (10 ml), and N,N′-carbonyl diimidazole (1.4 g) was added thereto with ice-cooling. The mixture was warmed to room temperature and stirred for 6 hours. 1,4-Dioxane (10 ml) was added thereto, and the mixture was added dropwise to 28% ammonia water (40 ml) cooled on an ice bath. The mixture was warmed to room temperature and stirred for 20 hours. The reaction solution was extracted with ethyl acetate (60 ml). The organic phase was washed with a saturated saline solution and dried over sodium sulfate anhydrous. The product was concentrated under reduced pressure to give t-butyl 4-carbamoylthiazolidine-3-carboxylate (1.6 g, Y.:81%).
Name
3-t-Butyl thiazolidine-3,4-dicarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-carbonyl diimidazole
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

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